2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde
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Overview
Description
2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde is a heterocyclic compound that features an imidazole ring fused with an oxane (tetrahydropyran) ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the oxane ring and aldehyde group . Another method includes the use of Grignard reactions with 2-formyl-1-methyl-1H-imidazole and subsequent cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent dye intermediate for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, forming complexes that exhibit unique catalytic properties . Additionally, the aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various derivatives with biological activity .
Comparison with Similar Compounds
1-Methyl-2-imidazolecarboxaldehyde: Shares the imidazole and aldehyde functionalities but lacks the oxane ring.
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Contains a benzimidazole ring and exhibits different biological activities.
1-Methyl-2-trichloroacetylimidazole: Features a trichloroacetyl group instead of an aldehyde.
Uniqueness: 2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde is unique due to its combination of an imidazole ring, oxane ring, and aldehyde group
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)oxane-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O2/c1-12-5-4-11-10(12)9-8(7-13)3-2-6-14-9/h4-5,7-9H,2-3,6H2,1H3 |
InChI Key |
KMLMEDCAUOPOGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2C(CCCO2)C=O |
Origin of Product |
United States |
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